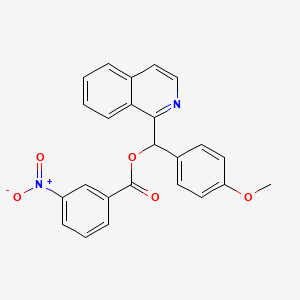

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

CAS No.:

Cat. No.: VC15533104

Molecular Formula: C24H18N2O5

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18N2O5 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | [isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate |

| Standard InChI | InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3 |

| Standard InChI Key | LVWRWWYJZNDQQN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Synthesis Methods

The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate typically involves multi-step reactions. One common approach might include the following steps:

-

Preparation of Isoquinolin-1-yl(4-methoxyphenyl)methanol: This could involve the reaction of isoquinoline with 4-methoxybenzaldehyde in the presence of a reducing agent.

-

Esterification with 3-Nitrobenzoic Acid: The alcohol prepared in the first step is then esterified with 3-nitrobenzoic acid using a suitable catalyst.

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | Isoquinoline, 4-methoxybenzaldehyde, Reducing Agent | Solvent (e.g., ethanol), reflux |

| 2 | Isoquinolin-1-yl(4-methoxyphenyl)methanol, 3-Nitrobenzoic Acid, Catalyst | Solvent (e.g., dichloromethane), room temperature |

Potential Applications

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, due to its complex structure, may have potential applications in fields such as:

-

Pharmaceuticals: The presence of diverse functional groups could make it a candidate for drug development, particularly in areas requiring specific molecular interactions.

-

Materials Science: The compound's aromatic rings and nitro group might contribute to its use in optoelectronic materials or as a precursor for polymers.

| Field | Potential Use |

|---|---|

| Pharmaceuticals | Drug development, molecular probes |

| Materials Science | Optoelectronic materials, polymer precursors |

Research Findings

-

Biological Activity: Isoquinoline derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

-

Chemical Reactivity: The nitro group in 3-nitrobenzoate can participate in various chemical reactions, such as reduction or nucleophilic substitution.

| Property | Observation |

|---|---|

| Biological Activity | Potential antimicrobial and anticancer properties |

| Chemical Reactivity | Versatile reactivity due to nitro group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume